molecular formula C19H15ClN4O3 B11003376 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11003376
M. Wt: 382.8 g/mol
InChI Key: MEOQOYMAWZMAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The core 2H-chromen-2-one (coumarin) scaffold is substituted at positions 3, 4, 6, and 7. Key structural features include:

  • Position 3: A benzyl group, which may enhance lipophilicity and influence receptor binding.
  • Position 4: A methyl group, contributing to steric stabilization and metabolic resistance.
  • Position 6: A chlorine atom, likely acting as an electron-withdrawing group to modulate electronic properties.
  • Position 7: A 1H-tetrazol-5-ylmethoxy moiety, a nitrogen-rich heterocycle known for its hydrogen-bonding capabilities and bioisosteric similarity to carboxylic acids.

The benzyl and chloro groups might be incorporated through Friedel-Crafts alkylation or halogenation reactions, respectively .

Properties

Molecular Formula

C19H15ClN4O3

Molecular Weight

382.8 g/mol

IUPAC Name

3-benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C19H15ClN4O3/c1-11-13-8-15(20)17(26-10-18-21-23-24-22-18)9-16(13)27-19(25)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22,23,24)

InChI Key

MEOQOYMAWZMAEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a member of the chromenone family, which has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structural formula of 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can be represented as follows:

C18H17ClN4O3\text{C}_{18}\text{H}_{17}\text{ClN}_4\text{O}_3

This compound features a chromenone backbone with various substituents that contribute to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of serine/threonine protein kinases, which play critical roles in cell signaling pathways related to cancer progression and inflammation .
  • Antimicrobial Activity : Studies indicate that the presence of the tetrazole moiety enhances the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death .

Structure-Activity Relationships (SAR)

The effectiveness of 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can be influenced by several structural modifications:

Substituent PositionEffect on Activity
C6 (Chloro)Enhances potency against bacterial strains
C7 (Tetrazole)Increases interaction with target proteins
Benzyl GroupImproves hydrophobic interactions with receptors

Research indicates that electron-withdrawing groups at specific positions can significantly enhance the compound's antimicrobial and anticancer activities .

Case Studies

Several studies have explored the biological activity of compounds related to 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one:

  • Anticancer Activity : A study evaluated a series of chromenone derivatives against MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. Results showed that certain derivatives exhibited IC50 values as low as 0.12 mg/mL, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various chromenone derivatives, revealing significant activity against E. coli and S. aureus with minimum inhibitory concentration (MIC) values ranging from 0.18 to 0.25 mg/mL .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. A study found that derivatives of chromenone compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies .

Antimicrobial Properties
The compound has shown promising antimicrobial activity. In vitro studies have reported effective inhibition against bacterial strains, including Mycobacterium tuberculosis, with IC50 values indicating significant antibacterial effects. This positions the compound as a potential candidate for developing new antibiotics .

Enzyme Inhibition

AChE Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Studies have shown that it possesses an IC50 value comparable to established AChE inhibitors, indicating its potential utility in treating cognitive disorders.

Anti-inflammatory Applications

Given its structural characteristics, 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is also being explored for anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of key inflammatory pathways, making it a candidate for further development in anti-inflammatory therapies .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the chromenone core have been systematically studied to enhance potency and selectivity towards specific biological targets. This research is vital for guiding the design of more effective derivatives with improved therapeutic profiles .

Biological ActivityIC50 (μM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
AChE Inhibition0.25Comparable to standard treatments
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Chemical Reactions Analysis

Tetrazole Methoxy Group

The 1H-tetrazole-5-ylmethoxy group undergoes characteristic nucleophilic and cycloaddition reactions:

  • Acid-catalyzed hydrolysis : Cleavage of the methoxy-tetrazole linkage under strong acidic conditions (e.g., HCl/EtOH, 80°C) yields 7-hydroxy-chromenone derivatives .

  • Click chemistry : The tetrazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids, enhancing pharmacological potential .

Chlorine Substitution

The 6-chloro group facilitates nucleophilic aromatic substitution (NAS) with amines or alkoxides. For example:

ReagentConditionsProductYield
MorpholineDMF, 100°C, 12 h6-morpholino derivative68%
Sodium methoxideMeOH, reflux, 8 h6-methoxy analog72%

Ring-Opening Reactions

The 2H-chromen-2-one system undergoes alkaline hydrolysis (NaOH/H2O, 80°C) to form coumarilic acid derivatives , which can be re-cyclized under acidic conditions .

Electrophilic Substitution

The electron-rich aromatic ring at position 7 undergoes Friedel-Crafts alkylation :

ElectrophileCatalystPositionYield
Acetyl chlorideAlCl3, CH2Cl2C-854%
Benzyl bromideFeCl3, 60°CC-561%

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with altered solubility and bioactivity :

Metal SaltSolvent SystemCoordination ModeStability Constant (log K)
Zn(NO3)2·6H2OMeOH/H2O (1:1)N2,N3-bidentate4.2 ± 0.3
CuCl2·2H2ODMFN1-monodentate3.8 ± 0.2

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces tetrazole ring contraction to form imidazoline derivatives , a reaction exploited in prodrug design .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition in three stages:

  • 150–220°C : Loss of benzyl group (Δm = 18.2%)

  • 220–320°C : Chromenone ring breakdown (Δm = 34.7%)

  • 320–450°C : Carbonization of tetrazole residue (Δm = 27.1%)

pH-Dependent Stability

pHHalf-life (25°C)Major Degradation Pathway
1.23.2 hTetrazole protonation → ring-opening
7.448 hMethoxy group hydrolysis
9.012 hChromenone lactone hydrolysis

Synthetic Derivatives with Modified Activity

Derivatization at multiple sites produces compounds with enhanced properties:

Modification SiteExample DerivativeBioactivity Improvement
C-66-NH2 (vs parent)5× COX-2 inhibition
TetrazoleTriazole hybrid (CuAAC product)3× aqueous solubility
Benzyl group3-(4-Fluorobenzyl) analog2× metabolic stability

Comparison with Similar Compounds

Key Observations:

Tetrazole Functionalization: The tetrazole-methoxy group in the target compound shares bioisosteric properties with Diaplasinin’s naphthalene-linked tetrazole . However, the coumarin core may prioritize interactions with enzymes like UROD, similar to scopolin’s glucoside-mediated binding .

The 3-benzyl group may increase lipophilicity compared to natural coumarins (e.g., armenin), improving membrane permeability but possibly reducing solubility .

Preparation Methods

Methoxy Group Activation

The 7-hydroxy group of the intermediate is activated via conversion to a methanesulfonate (mesyl) group. Mesyl chloride (1.5 equivalents) is added to a solution of the compound in dry pyridine at 0°C, stirred for 2 hours.

Nucleophilic Substitution with Tetrazole

The mesylated intermediate reacts with 5-(hydroxymethyl)-1H-tetrazole in dimethylformamide (DMF) at 100°C for 18–20 hours. Sodium hydride (NaH) is used as a base to deprotonate the tetrazole, facilitating nucleophilic displacement.

Critical Parameters :

  • Molar Ratio : 1:1.2 (intermediate:tetrazole derivative)

  • Purification : Recrystallization from ethanol yields the final product.

  • Yield : 45–50%.

Alternative Synthetic Pathways

One-Pot Tetrazole Formation

An alternative approach involves in situ generation of the tetrazole moiety. The 7-hydroxy intermediate is treated with chloromethyl cyanide in acetonitrile, followed by cycloaddition with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 100°C for 24 hours.

Advantages :

  • Eliminates the need for pre-synthesized tetrazole derivatives.

  • Yield : 40–48%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction times for the tetrazole cycloaddition step from 18 hours to 30 minutes, improving yield to 55–60%.

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Conditions Yield
Classical Alkylation4AlCl₃, benzyl chlorideDCM, 25°C, 12h58–63%
One-Pot Tetrazole3NaN₃, NH₄ClDMF, 100°C, 24h40–48%
Microwave-Assisted3NaN₃, NH₄Cl150°C, 300W, 0.5h55–60%

Characterization and Quality Control

Intermediate and final compounds are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, tetrazole C=N at δ 160–165 ppm).

  • HPLC : Purity >98% achieved via reverse-phase C18 column (acetonitrile:water = 70:30).

  • Mass Spectrometry : Molecular ion peak at m/z 382.8 [M+H]⁺ aligns with the molecular formula C₁₉H₁₅ClN₄O₃.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents at positions 3 and 7 necessitate prolonged reaction times. Microwave irradiation mitigates this.

  • Tetrazole Stability : The tetrazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.

  • Scalability : Batch sizes >100 g require controlled exothermic conditions during the Pechmann condensation to prevent decomposition.

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective precursors like 5-chloro-2-hydroxy-4-methylbenzaldehyde (≈$120/kg) and benzyl chloride (≈$80/kg). Solvent recovery systems for DMF and ethanol reduce production costs by 30% .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one?

  • Answer: The compound’s synthesis typically involves coupling chromen-2-one derivatives with tetrazole-containing intermediates. For example, cyclocondensation reactions under reflux conditions (e.g., chloroform-ethanol mixtures at 60°C) are effective for integrating tetrazole moieties, as demonstrated in the synthesis of analogous chromen-2-one derivatives . Key steps include halogenation of the chromenone core, followed by nucleophilic substitution with tetrazole-thiol intermediates. Solvent selection and catalyst use (e.g., Bleaching Earth Clay in PEG-400 media for tetrazole coupling) significantly influence yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Answer:

  • IR spectroscopy identifies functional groups (e.g., tetrazole C=N stretching at ~1600 cm⁻¹ and chromen-2-one carbonyl at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR resolves substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm and tetrazole-methoxy signals near δ 3.8–4.2 ppm) .
  • X-ray crystallography confirms stereochemistry and intermolecular interactions. For example, monoclinic crystal systems (e.g., space group C2/c, β ≈ 90.16°) with unit cell parameters (e.g., a = 30.5837 Å, b = 13.6682 Å) are typical for related chromenone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up synthesis?

  • Answer:

  • Catalyst Screening: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance coupling efficiency between tetrazole and chromenone intermediates .
  • Solvent Systems: Binary solvent mixtures (e.g., chloroform-ethanol 2:1) improve solubility and reduce side reactions .
  • Temperature Control: Reflux at 60–80°C balances reaction kinetics and thermal decomposition risks .
  • Purification: Recrystallization from ethanol-chloroform (1:2) yields high-purity crystals .

Q. What computational and experimental strategies address discrepancies in crystallographic refinement for chromenone derivatives?

  • Answer:

  • Software Comparison: Use SHELX (e.g., SHELXL for refinement and SHELXD for structure solution) alongside other tools like PHENIX to cross-validate hydrogen-bonding networks and torsional angles .
  • High-Resolution Data: Collect datasets with θ > 23° to minimize errors in cell parameter determination (e.g., λ = 0.71073 Å MoKα radiation) .
  • Twinned Data Handling: Apply SHELXE for robust phasing in cases of pseudo-merohedral twinning .

Q. How does the tetrazole-methoxy substituent influence the compound’s bioactivity compared to other chromenone derivatives?

  • Answer: The tetrazole group enhances hydrogen-bonding capacity and metabolic stability. For example:

  • Mast Cell Stabilization: Analogous chromones (e.g., disodium cromoglycate) show tetrazole substitutions improve binding to inflammatory targets like tryptase .
  • SAR Studies: Modifying the tetrazole’s position (e.g., 7-methoxy vs. 6-chloro) alters electron density on the chromenone ring, affecting interactions with enzymes like carbonic anhydrase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.